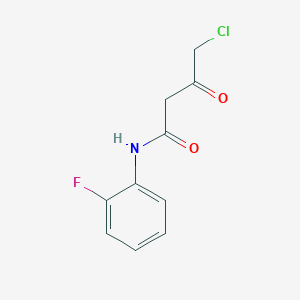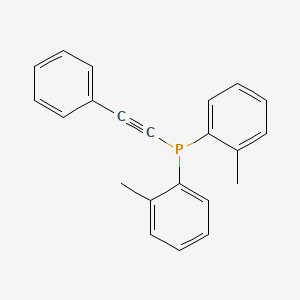
Bis(2-methylphenyl)(phenylethynyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylphenyl)(phenylethynyl)phosphane is a tertiary phosphine compound characterized by the presence of two 2-methylphenyl groups and one phenylethynyl group attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)(phenylethynyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of automated reactors and stringent control of reaction parameters ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylphenyl)(phenylethynyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenylethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
Bis(2-methylphenyl)(phenylethynyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency of catalytic processes.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a bioactive molecule with applications in drug development.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical reactions.
Mécanisme D'action
The mechanism by which Bis(2-methylphenyl)(phenylethynyl)phosphane exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphorus atom acts as a donor, forming stable complexes with transition metals, which then participate in various catalytic cycles. The molecular targets include metal centers in catalysts, and the pathways involve the formation and stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-methylphenyl)(phenyl)phosphine
- Bis(2-methoxyphenyl)phosphine
- Bis(2-methoxyphenyl)(phenyl)phosphane
Uniqueness
Bis(2-methylphenyl)(phenylethynyl)phosphane is unique due to the presence of the phenylethynyl group, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in catalysis and material science.
Propriétés
Numéro CAS |
61138-63-4 |
|---|---|
Formule moléculaire |
C22H19P |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
bis(2-methylphenyl)-(2-phenylethynyl)phosphane |
InChI |
InChI=1S/C22H19P/c1-18-10-6-8-14-21(18)23(22-15-9-7-11-19(22)2)17-16-20-12-4-3-5-13-20/h3-15H,1-2H3 |
Clé InChI |
LZLZCRICZYUNLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1P(C#CC2=CC=CC=C2)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


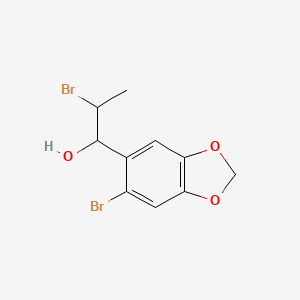
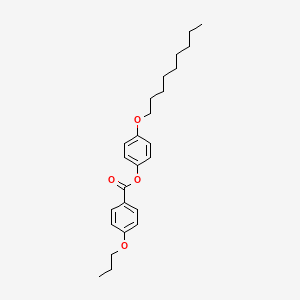
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
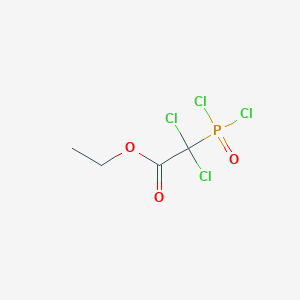
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)
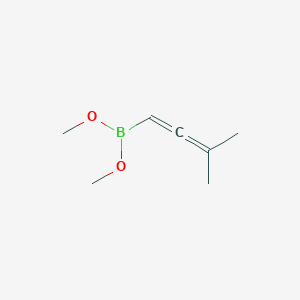
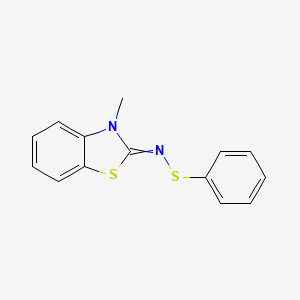
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
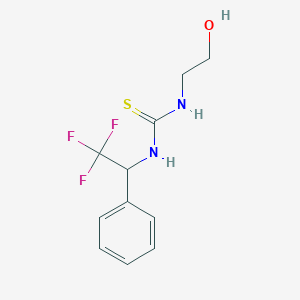
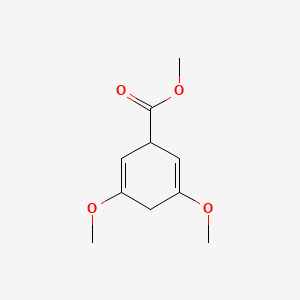
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
